7-oxaspiro[4.5]decan-10-one
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Overview
Description
7-Oxaspiro[45]decan-10-one is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings, one of which contains an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 7-oxaspiro[4.5]decan-10-one involves a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds through a cascade of Prins and pinacol rearrangements, resulting in the formation of the spirocyclic structure with high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of the Prins/pinacol cascade reaction can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Oxaspiro[4.5]decan-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-Oxaspiro[4.5]decan-10-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Mechanism of Action
The mechanism of action of 7-oxaspiro[4.5]decan-10-one involves its interaction with molecular targets through its spirocyclic structure. The compound can engage in various pathways, including:
Enzyme Inhibition: The spirocyclic core can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound can modulate receptor activity by interacting with receptor binding sites.
Signal Transduction: It can influence signal transduction pathways by altering the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A spirocyclic compound with two oxygen atoms in the ring system.
1,6,9-Trioxaspiro[4.5]decane: A more complex spirocyclic compound with three oxygen atoms.
1-Oxaspiro[4.5]decan-2-one: A similar compound with a different position of the oxygen atom.
Uniqueness
7-Oxaspiro[4.5]decan-10-one is unique due to its specific spirocyclic structure and the position of the oxygen atom. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1782777-20-1 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
7-oxaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C9H14O2/c10-8-3-6-11-7-9(8)4-1-2-5-9/h1-7H2 |
InChI Key |
JRIIYPBSCWWPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)COCCC2=O |
Purity |
95 |
Origin of Product |
United States |
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